2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone, also known as EAI045, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential to treat cancer. This compound has been shown to specifically target and inhibit the activity of epidermal growth factor receptor (EGFR) and its mutant variants, which are commonly found in many types of cancer.
Mecanismo De Acción
2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone binds to the ATP-binding site of EGFR and prevents its activation, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This mechanism is different from other EGFR inhibitors, such as gefitinib and erlotinib, which bind to the kinase domain of the receptor.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells that carry EGFR mutations, while sparing normal cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone in lab experiments is its specificity for EGFR and its mutant variants, which allows for more precise targeting of cancer cells. However, one limitation is that the compound is not very soluble in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone. One area of interest is the development of combination therapies that incorporate this compound with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor effects. Another area of interest is the investigation of this compound's potential to treat other types of cancer, such as pancreatic cancer and head and neck cancer. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone involves a multi-step process that begins with the reaction of 2-amino-4(3H)-pyrimidinone with 8-ethoxy-4-methyl-2-quinazolinamine to form the intermediate compound. This is followed by a series of reactions that ultimately lead to the formation of this compound.
Aplicaciones Científicas De Investigación
2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of tumors that are driven by EGFR mutations. It has been shown to be particularly effective in treating non-small cell lung cancer (NSCLC) that carries the T790M mutation, which is resistant to current EGFR inhibitors. This compound has also been shown to be effective in treating colorectal cancer and glioblastoma.
Propiedades
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-3-28-17-11-7-10-15-13(2)22-20(25-19(15)17)26-21-23-16(12-18(27)24-21)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H2,22,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYZTMLZRNNUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.